Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane
Brand Name: Vulcanchem
CAS No.: 660437-76-3
VCID: VC16806878
InChI: InChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3
SMILES:
Molecular Formula: C54H57P
Molecular Weight: 737.0 g/mol

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane

CAS No.: 660437-76-3

Cat. No.: VC16806878

Molecular Formula: C54H57P

Molecular Weight: 737.0 g/mol

* For research use only. Not for human or veterinary use.

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane - 660437-76-3

Specification

CAS No. 660437-76-3
Molecular Formula C54H57P
Molecular Weight 737.0 g/mol
IUPAC Name tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]phosphane
Standard InChI InChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3
Standard InChI Key RYXKWKNRJGHCQC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)P(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C

Introduction

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is an organophosphorus compound with the molecular formula C54H57P and a molecular weight of approximately 737.0 g/mol. This compound is characterized by its complex structure, featuring three 4-[2-(4-tert-butylphenyl)ethenyl]phenyl groups attached to a central phosphorus atom. Its unique structure imparts specific physical and chemical properties, making it suitable for various industrial applications, particularly in materials science and organic synthesis.

Applications

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane finds applications in materials science and organic synthesis, particularly in the development of stabilizers and antioxidants in polymers. Its unique structure allows it to serve specialized roles in polymer chemistry and catalysis that other similar compounds may not fulfill effectively.

Comparison with Similar Compounds

Several compounds share structural similarities with Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane. Notable examples include:

Compound NameStructure TypeUnique Features
Tris(2,4-di-tert-butylphenyl) phosphitePhosphite esterWidely used as an antioxidant in plastics, reduces discoloration of plastics .
Tris(tert-butylphenol) phosphatePhosphate esterKnown for its stability and effectiveness as an antioxidant.
Bis(2,4-di-tert-butylphenol) pentaerythritol diphosphitePhosphite antioxidantCommonly paired with other antioxidants.

Research Findings

Research into Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane focuses on its behavior in coordination complexes with transition metals. These studies reveal how the compound can stabilize metal centers and influence reaction pathways in catalysis. Additionally, research into its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator